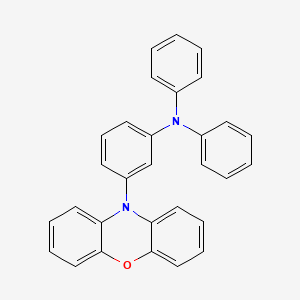
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is a compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse range of biological and chemical properties, making them significant in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Métodos De Preparación
The synthesis of 3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be achieved through various synthetic routes. One common method involves the oxidative cyclization of diphenylamines. This process typically requires the use of oxidizing agents such as potassium permanganate or ferric chloride under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine derivatives.
Aplicaciones Científicas De Investigación
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in various organic synthesis reactions.
Medicine: It is a component of actinomycin D, an antibiotic and anticancer agent used in chemotherapy.
Mecanismo De Acción
The mechanism of action of 3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with various molecular targets and pathways. For instance, it can act as a photoredox catalyst by absorbing light and transferring electrons to substrates, thereby facilitating chemical reactions. In biological systems, it may interact with cellular components to exert its antioxidant, antiviral, and anticancer effects .
Comparación Con Compuestos Similares
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure but similar chemical properties.
Actinomycin D: A phenoxazine derivative with potent anticancer properties.
Phenothiazine: A structurally similar compound with applications in medicine and industry.
The uniqueness of this compound lies in its specific structural modifications, which enhance its photoredox catalytic activity and biological properties.
Propiedades
Fórmula molecular |
C30H22N2O |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-12-23(13-4-1)31(24-14-5-2-6-15-24)25-16-11-17-26(22-25)32-27-18-7-9-20-29(27)33-30-21-10-8-19-28(30)32/h1-22H |
Clave InChI |
ZBBQVODJGGCGOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















